Enhanced Lipophilicity Drives Divergent ADME Profile vs. N-Phenyl Analog
The target compound exhibits significantly higher calculated lipophilicity compared to its direct N-phenyl analog, which lacks the 4-methyl substituent. This difference is critical for membrane permeability and non-specific binding considerations in cell-based assays .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.76 |
| Comparator Or Baseline | 3,4-Dichloro-N-phenyl-1-benzothiophene-2-carboxamide: logP = 5.14 |
| Quantified Difference | ΔlogP = +0.62 (target compound is ~4.2-fold more lipophilic) |
| Conditions | Calculated logP values reported by the same vendor (ChemDiv) using a consistent computational method; no experimental logP data available. |
Why This Matters
A 0.62 logP unit increase predicts substantially higher membrane permeability and plasma protein binding, which directly impacts the compound's behavior in cell-based assays and necessitates different solubilization protocols during procurement and experimental design.
